3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Overview
Description
3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound that belongs to the class of heterocyclic compounds, specifically oxazoles. These compounds are known for their diverse synthetic procedures and significant physiological and industrial applications .
Preparation Methods
The synthesis of 3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be achieved through various methods. One common approach involves the use of diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction. This method is advantageous as it does not require any catalyst or additive, making it a more efficient and scalable process .
Chemical Reactions Analysis
3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds and sulfilimines. The major products formed from these reactions are valuable aza-heterocyclic frameworks .
Scientific Research Applications
This compound has significant applications in various fields of scientific research. In organic synthesis, it is used to develop other valuable aza-heterocyclic frameworks. In drug development, oxazol-2(3H)-one derivatives, which are related to this compound, play a crucial role due to their biological activities .
Comparison with Similar Compounds
Similar compounds to 3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide include other oxazole derivatives such as oxazol-2(3H)-ones. These compounds share similar synthetic routes and applications in organic synthesis and drug development.
Properties
IUPAC Name |
3-(butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-4-8-16-23(20,21)13-7-5-6-12(10-13)15(19)17-14-9-11(2)22-18-14/h5-7,9-10,16H,3-4,8H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGYWQIXLJXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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